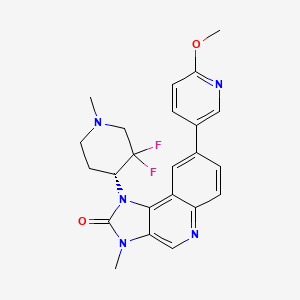
Ktc2hlr3RE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WSD0628 is a novel compound known for its ability to inhibit the protein kinase Ataxia Telangiectasia Mutated (ATM). This compound has shown significant potential in radiosensitizing Glioblastoma cells, Melanoma, and human astrocytes by inhibiting the DNA damage response associated with radiation therapy . WSD0628 is capable of crossing the blood-brain barrier and has minimal efflux liability, making it a promising candidate for further research and therapeutic applications .
Preparation Methods
The synthetic routes and reaction conditions for WSD0628 are not extensively detailed in the available literature. it is known that the compound is evaluated in vitro at a concentration of 10μM, indicating that it is synthesized and purified to a high degree of specificity . Industrial production methods for WSD0628 would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.
Chemical Reactions Analysis
WSD0628 undergoes several types of chemical reactions, primarily focusing on its role as an ATM inhibitor. The compound potently inhibits ATM-mediated phosphorylation of the DNA damage response protein KAP1 in MCF-7 cells at sub-nanomolar concentrations . Common reagents and conditions used in these reactions include the use of radiation therapy to induce DNA double-strand breaks, which are then repaired by ATM-mediated pathways. The major products formed from these reactions include phosphorylated proteins such as KAP1 and Chk2 .
Scientific Research Applications
WSD0628 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA damage and repair. In biology, it helps in understanding the cellular responses to DNA damage and the role of ATM in these processes. In medicine, WSD0628 is being explored as a potential therapeutic agent for radiosensitizing Glioblastoma cells, Melanoma, and human astrocytes . Its ability to cross the blood-brain barrier and minimal efflux liability make it a promising candidate for treating brain tumors . In industry, WSD0628 could be used in the development of new drugs and therapies targeting DNA damage response pathways.
Mechanism of Action
The mechanism of action of WSD0628 involves the inhibition of the protein kinase Ataxia Telangiectasia Mutated (ATM). ATM is a key regulator of the DNA damage response, and its inhibition by WSD0628 leads to the suppression of ATM-mediated phosphorylation of proteins such as KAP1 and Chk2 . This inhibition results in the radiosensitization of cancer cells, making them more susceptible to radiation therapy . The molecular targets and pathways involved include the ATM-mediated DNA damage response pathway and the phosphorylation of downstream proteins involved in DNA repair .
Comparison with Similar Compounds
WSD0628 is unique in its ability to cross the blood-brain barrier and its minimal efflux liability, which sets it apart from other ATM inhibitors. Similar compounds include other ATM inhibitors such as KU-55933 and KU-60019, which also inhibit ATM-mediated phosphorylation but may not have the same ability to penetrate the central nervous system . WSD0628’s specificity and potency in inhibiting ATM-mediated phosphorylation at sub-nanomolar concentrations further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
2765448-96-0 |
|---|---|
Molecular Formula |
C23H23F2N5O2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]-8-(6-methoxypyridin-3-yl)-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C23H23F2N5O2/c1-28-9-8-19(23(24,25)13-28)30-21-16-10-14(15-5-7-20(32-3)27-11-15)4-6-17(16)26-12-18(21)29(2)22(30)31/h4-7,10-12,19H,8-9,13H2,1-3H3/t19-/m1/s1 |
InChI Key |
BUEJZHFNXQJGJW-LJQANCHMSA-N |
Isomeric SMILES |
CN1CC[C@H](C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC |
Canonical SMILES |
CN1CCC(C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















